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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of CNQX (6-cyano-7-
nitroquinoxaline-2,3-dione) disodium salt, a potent antagonist of AMPA and kainate receptors,
to pharmacologically isolate GABAergic currents for electrophysiological studies.

Introduction

In the central nervous system (CNS), fast synaptic transmission is primarily mediated by the
excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA (gamma-
aminobutyric acid).[1] To study inhibitory GABAergic currents in isolation, it is crucial to block
the often larger and overlapping excitatory currents mediated by glutamate receptors. CNQX is
a selective and competitive antagonist of two major types of ionotropic glutamate receptors:
AMPA (a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[2][3] By
blocking these receptors, CNQX effectively eliminates the fast excitatory postsynaptic currents
(EPSCs), allowing for the clear recording and analysis of inhibitory postsynaptic currents
(IPSCs) mediated by GABAA receptors.[4]

CNQX disodium salt is a water-soluble form of CNQX, making it convenient for use in
agueous physiological solutions.[5]

Mechanism of Action
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CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors,
preventing their activation by glutamate. This blockade inhibits the influx of cations (primarily
Na*) through these channels, thus suppressing the excitatory synaptic transmission.[3] While
highly effective at blocking AMPA and kainate receptors, it is important to note that at higher
concentrations, CNQX can also exhibit some antagonist activity at the glycine binding site of
NMDA receptors.[2] Therefore, for complete isolation of GABAergic currents, it is often used in
conjunction with a specific NMDA receptor antagonist, such as D-AP5.

Interestingly, some studies have reported that CNQX can, under certain conditions, increase
the frequency of spontaneous GABAA receptor-mediated postsynaptic currents (sIPSCs).[6]
This effect appears to be independent of its action on ionotropic glutamate receptors.[6]

Researchers should be aware of this potential off-target effect when interpreting their results.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of CNQX in isolating
GABAergic currents.
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Parameter Value Receptor Target(s) Notes

Concentration at
which 50% of the

CNQX ICso 0.3 uM[2] AMPA Receptor ]
receptor response is
inhibited.

1.5 uM[2] Kainate Receptor

NMDA Receptor Non-competitive
25 pM[2] o :
(glycine site) antagonism.
A concentration of 10
Working AMPA/Kainate MM is commonly used
) 10-20 uM

Concentration Receptors for full blockade of
AMPA receptors.[7]
CNQX disodium salt is

. ] soluble in water.
Stock Solution 10-20 mM (in water) -
Prepare fresh or store
frozen aliquots.
To ensure complete
o blockade of all
Co-application 50 uM D-AP5 NMDA Receptor

ionotropic glutamate

receptors.

To block action

otential-dependent
1 uM Tetrodotoxin Voltage-gated Na* P P

synaptic release and
(TTX) channels

record miniature
IPSCs (mIPSCs).

Experimental Protocols

This section provides a detailed protocol for isolating and recording GABAergic IPSCs from
neurons in acute brain slices using whole-cell patch-clamp electrophysiology.

Preparation of Solutions
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a. Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KClI, 1.25 NaH2POa4, 2 MgSOa, 2
CaClz, 26 NaHCOs, 10 D-glucose. Bubble with 95% Oz / 5% CO: for at least 30 minutes before
use (pH 7.4).

b. Internal Pipette Solution (for IPSC recording) (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2
MgClz, 2 ATP-Na, 0.3 GTP-Na. Adjust pH to 7.2-7.3 with CsOH. The high chloride
concentration will result in inward GABAergic currents at a holding potential of -70 mV.

c. CNQX Stock Solution: Prepare a 10 mM stock solution of CNQX disodium salt in deionized
water. Store at -20°C in aliquots.

Acute Brain Slice Preparation

» Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
o Perfuse transcardially with ice-cold, oxygenated aCSF.
o Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

e Mount the brain on a vibratome and cut slices (e.g., 300-400 pm thick) of the desired brain
region.

o Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at
least 30 minutes.

After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.

Whole-Cell Patch-Clamp Recording

o Transfer a brain slice to the recording chamber on the microscope stage and continuously
perfuse with oxygenated aCSF (2-3 ml/min) at a controlled temperature (e.g., 30-32°C).

« |dentify a neuron of interest using infrared differential interference contrast (IR-DIC)
microscopy.

o Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MQ when filled
with the internal solution.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1662576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Approach the selected neuron with the patch pipette and establish a giga-ohm seal (>1 GQ).
e Rupture the cell membrane to achieve the whole-cell configuration.
e Switch to voltage-clamp mode and hold the neuron at -70 mV.

o Begin recording baseline synaptic activity. Both excitatory (inward) and inhibitory (outward,
with a low chloride internal) currents may be present.

o To isolate GABAergic currents, bath-apply CNQX at a final concentration of 10 uM. For
complete blockade of ionotropic glutamate receptors, co-apply an NMDA receptor antagonist
such as D-AP5 (50 puM).

» Allow the drugs to perfuse for several minutes until the excitatory currents are completely
blocked, leaving only the isolated inhibitory postsynaptic currents (IPSCs).

Record the isolated IPSCs for analysis of their frequency, amplitude, and kinetics.

Visualizations
Signaling Pathways
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Caption: Glutamatergic and GABAergic signaling pathways at the synapse.

Experimental Workflow
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Caption: Experimental workflow for isolating GABAergic currents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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